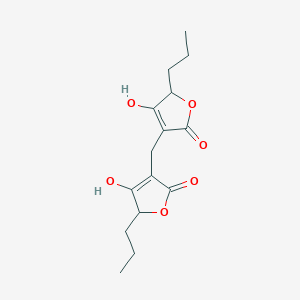![molecular formula C6H10LiNO B14211989 Lithium, [(4,5-dihydro-4,4-dimethyl-2-oxazolyl)methyl]- CAS No. 779352-54-4](/img/structure/B14211989.png)
Lithium, [(4,5-dihydro-4,4-dimethyl-2-oxazolyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium, [(4,5-dihydro-4,4-dimethyl-2-oxazolyl)methyl]- is a chemical compound with the molecular formula C8H14LiNO This compound is known for its unique structure, which includes a lithium atom bonded to a 4,5-dihydro-4,4-dimethyl-2-oxazolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, [(4,5-dihydro-4,4-dimethyl-2-oxazolyl)methyl]- typically involves the reaction of 4,5-dihydro-4,4-dimethyl-2-oxazole with a lithium reagent. One common method is the reaction of 4,5-dihydro-4,4-dimethyl-2-oxazole with n-butyllithium in an inert atmosphere, such as nitrogen or argon, at low temperatures. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) to facilitate the formation of the desired lithium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium, [(4,5-dihydro-4,4-dimethyl-2-oxazolyl)methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the oxazolyl group.
Substitution: The lithium atom can be substituted with other metal atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (e.g., Cl-, Br-) or organometallic reagents (e.g., Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolyl oxides, while reduction could produce reduced oxazolyl derivatives. Substitution reactions can result in the formation of various substituted oxazolyl compounds.
Applications De Recherche Scientifique
Lithium, [(4,5-dihydro-4,4-dimethyl-2-oxazolyl)methyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-lithium bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of Lithium, [(4,5-dihydro-4,4-dimethyl-2-oxazolyl)methyl]- involves its ability to form strong bonds with various atoms and molecules. The lithium atom in the compound acts as a nucleophile, facilitating reactions with electrophilic species. The oxazolyl group provides additional stability and reactivity, allowing the compound to participate in a wide range of chemical reactions. Molecular targets and pathways involved in its action are still under investigation, with ongoing research aimed at elucidating its precise mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium, (4,5-dihydro-4,4-dimethyl-2-oxazolyl)-: This compound is structurally similar but lacks the methyl group attached to the oxazolyl ring.
Benzeneethanol, 4-[1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl]-, 4-methylbenzenesulfonate (ester): Another related compound with a benzeneethanol backbone and an oxazolyl group.
Uniqueness
Lithium, [(4,5-dihydro-4,4-dimethyl-2-oxazolyl)methyl]- is unique due to its specific structure, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
779352-54-4 |
|---|---|
Formule moléculaire |
C6H10LiNO |
Poids moléculaire |
119.1 g/mol |
Nom IUPAC |
lithium;2-methanidyl-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C6H10NO.Li/c1-5-7-6(2,3)4-8-5;/h1,4H2,2-3H3;/q-1;+1 |
Clé InChI |
XGBSQTAEZXYKBT-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CC1(COC(=N1)[CH2-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


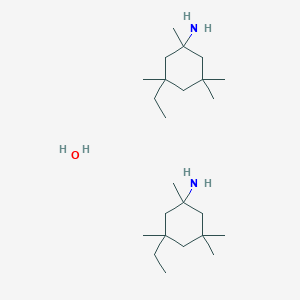
![1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethynyl]-](/img/structure/B14211909.png)
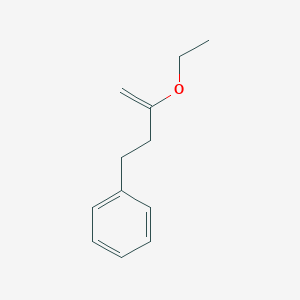
![3-Bromo-7-[(morpholin-4-yl)methyl]thieno[3,2-c]pyridin-4-amine](/img/structure/B14211929.png)
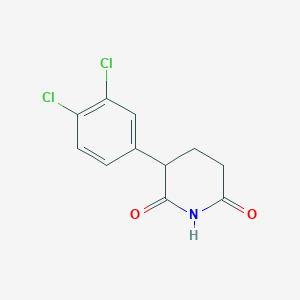
![Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14211936.png)
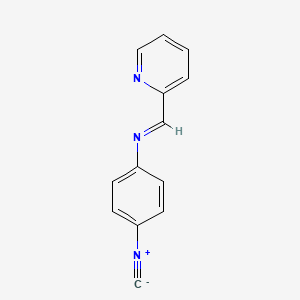
![N-{2-[(2,5-Dinitrophenyl)sulfanyl]-4-nitrophenyl}formamide](/img/structure/B14211941.png)
![Ethane, 1,1'-[(difluoromethylene)bis(oxy)]bis[2-chloro-2,2-difluoro-](/img/structure/B14211942.png)

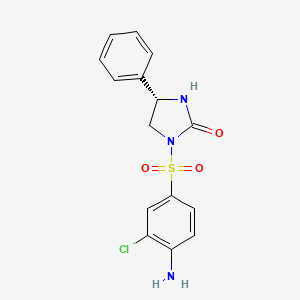
![2-[(4-Methoxyphenyl)methoxy]pentan-3-one](/img/structure/B14211956.png)

